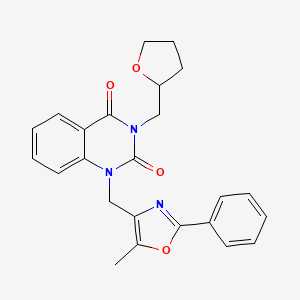

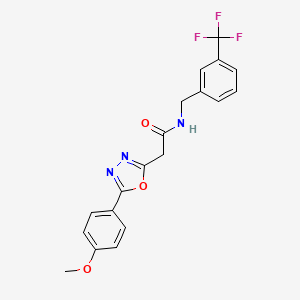

(1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a heterocyclic compound . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound has been described in a study . The compound was designed by utilizing 5-bromo-2-chlorobenzoic acid as the starting material, yielding (5-bromo-2-chlorophenyl) (4-fluorophenyl) methanone. It reacted with (S)-tetrahydrofuran-3-ol to produce (S)- (5-bromo-2-chlorophenyl) (4- ( (tetrahydrofuran-3-yl)oxy)phenyl)methanone. The title compound was obtained after the reduction of the compound with 1,1,3,3-tetramethyldisiloxane .Molecular Structure Analysis

The molecular formula of the compound is C17H22FNO2.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .Wissenschaftliche Forschungsanwendungen

Fluorofunctionalization of Ketones

Research by Stavber, Jereb, and Zupan (2002) explored the use of fluorine atom transfer reagents for direct regiospecific fluorofunctionalization of ketones. This process transforms various derivatives, including 1-indanone and 1-tetralone, into their corresponding α-fluoro derivatives, highlighting a potential application in modifying compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Stavber, Jereb, & Zupan, 2002).

Synthesis of Ciproxifan

Stark (2000) details the synthesis of cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (ciproxifan), a histamine H3-receptor antagonist. The key reaction in this synthesis involves SNAr for acylated fluoroaromatics, a process potentially relevant for synthesizing related compounds (Stark, 2000).

Anti-Tubercular Agents

Dwivedi et al. (2005) conducted a study on the synthesis of phenyl cyclopropyl methanones, evaluating their anti-tubercular activities. The synthesized compounds displayed significant activity against M. tuberculosis H37Rv, suggesting their potential as anti-mycobacterial agents, which might include compounds similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Dwivedi et al., 2005).

Liquid Chromatography and Detection of Amino Acids

Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for high-performance liquid chromatography of amino acids. This method, involving derivatives similar to (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, could be applied for sensitive detection and analysis of various amino acids (Watanabe & Imai, 1981).

P2X7 Antagonist Clinical Candidate Discovery

Chrovian et al. (2018) developed a series of P2X7 antagonists for mood disorder treatment, utilizing a dipolar cycloaddition reaction/Cope elimination sequence. This research offers insight into novel synthetic routes potentially applicable to compounds like (1-(4-Fluorophenyl)cyclopropyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, particularly in the development of pharmaceuticals (Chrovian et al., 2018).

Eigenschaften

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O2/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)22-10-1-9-21(11-12-22)17-6-13-24-14-17/h2-5,17H,1,6-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVVJQDQMFAYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2880079.png)

![5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione](/img/structure/B2880085.png)

![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)

![N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2880094.png)

![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)